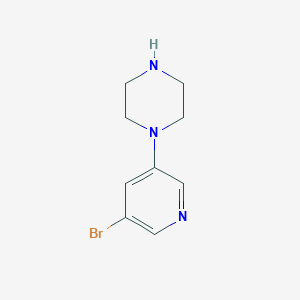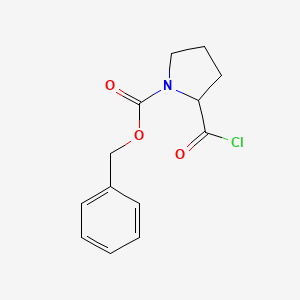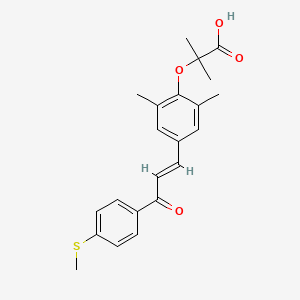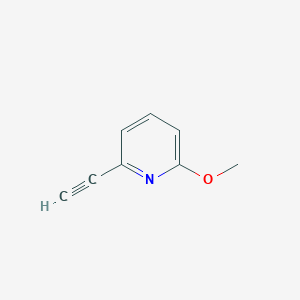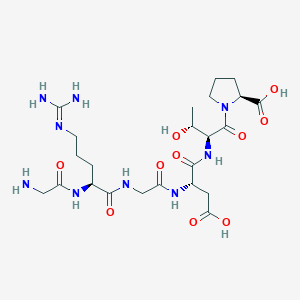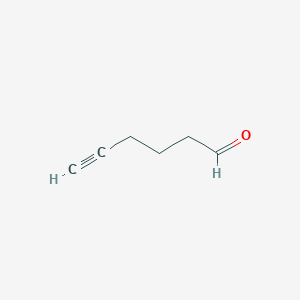![molecular formula C9H9N3O B1336340 5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-carbaldehyd CAS No. 878414-63-2](/img/structure/B1336340.png)
5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-carbaldehyd
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that features a fused pyrazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial activities.
Industry: Utilized in the development of new materials with unique photophysical properties.
Wirkmechanismus
Target of Action
Related compounds have been identified as moderate inhibitors of pi3k δ , a lipid kinase involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking .
Mode of Action
It is likely that it interacts with its target in a similar manner to other pyrazolo[1,5-a]pyrimidines, which typically act by binding to their target and inhibiting its function .
Biochemical Pathways
Given its potential role as a pi3k δ inhibitor, it may impact pathways related to cell growth and survival .
Result of Action
If it acts as a pi3k δ inhibitor, it could potentially inhibit cell growth and proliferation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction is carried out under mild conditions and can be optimized for high yield and operational simplicity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general approach involves scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst or nucleophiles in a polar solvent.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives or substituted pyrazolo[1,5-a]pyrimidines.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,7-Dimethylpyrazolo[1,5-a]pyrimidine
- 3-Fluoro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Chloro-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
- 3-Iodo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
Uniqueness
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is unique due to its aldehyde functional group, which allows for further chemical modifications and derivatizations.
Eigenschaften
IUPAC Name |
5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-3-7(2)12-9(11-6)8(5-13)4-10-12/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYZRYTYZNHXGQA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=NN12)C=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30424477 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878414-63-2 |
Source


|
| Record name | 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30424477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-[(4S)-2-oxo-4-propylpyrrolidin-1-yl]butanamide](/img/structure/B1336266.png)
![2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B1336267.png)
